



Fosmanogepix: A Technical Guide to Its Antifungal Activity Against Candida auris

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Compound of Interest		
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Introduction

Candida auris has emerged as a formidable global health threat, primarily due to its propensity for causing healthcare-associated outbreaks, its high mortality rates, and its frequent resistance to multiple classes of antifungal drugs.[1][2][3] The urgent need for novel therapeutics with unique mechanisms of action is critical to address the challenge of multidrug-resistant (MDR) and pan-resistant C. auris infections.[4][5] **Fosmanogepix** (formerly APX001) is a first-in-class antifungal agent that presents a promising new avenue for treatment.[6][7] It is a water-soluble N-phosphonooxymethyl prodrug that is rapidly converted in vivo by systemic phosphatases to its active moiety, manogepix (MGX, formerly APX001A).[2][7][8][9] This guide provides a comprehensive technical overview of the antifungal activity of **fosmanogepix** against C. auris, focusing on its mechanism of action, in vitro potency, and in vivo efficacy, supported by detailed experimental protocols and quantitative data.

Mechanism of Action: Inhibition of Gwt1

Manogepix employs a novel mechanism of action by targeting the fungal enzyme glycosylphosphatidylinositol-anchored wall transfer protein 1 (Gwt1).[2][7][9][10] Gwt1 is a highly conserved and essential enzyme in fungi that catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[7]



GPI anchors are complex glycolipids that tether a wide variety of proteins to the fungal cell wall. These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, adhesion, and biofilm formation.[9][10] By inhibiting Gwt1, manogepix disrupts the maturation and localization of these essential proteins, leading to severe defects in fungal cell growth and viability.[7][9] Importantly, manogepix is highly selective for the fungal Gwt1 and does not inhibit the closest human homolog, PIGW, ensuring a targeted antifungal effect with minimal off-target activity.[4] [10]



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Caption: Mechanism of action of **fosmanogepix** against *Candida auris*.

In Vitro Activity

Manogepix has demonstrated potent and broad-spectrum in vitro activity against a large number of C. auris isolates, including those resistant to azoles, echinocandins, and amphotericin B.[2][4][5] Multiple surveillance studies have consistently shown manogepix to be the most active agent against C. auris when compared to other standard antifungals.[2][4]

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a key measure of an antifungal's in vitro potency. The tables below summarize the MIC data for manogepix against C. auris from various studies, determined using the Clinical and Laboratory Standards Institute (CLSI) M27 reference methodology.

| Table 1: Manogepix (MGX) In Vitro Activity Against C. auris Isolates (CLSI) | | :--- | :--- | :--- | :--- | :--- | | Study / Isolate Collection | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC



Range (μg/mL) | Reference | | New York Outbreak | 200 | 0.03 | 0.03 | 0.004 - 0.06 |[4][5] | | Global Collection | 122 | 0.008 | 0.03 | 0.001 - 0.25 |[11] | | Phase 2 Clinical Trial | 9 | - | - | 0.008 - 0.015 |[2][12] | | Pan-Resistant Isolates | 6 | - | - | 0.008 - 0.015 |[4][5][13][14] |

| Table 2: Comparative In Vitro Activity (MIC $_{90}$, µg/mL) Against 200 NY C. auris Isolates | | :--- | :--- | | Antifungal Agent | MIC $_{90}$ (µg/mL) | | Manogepix | 0.03 | | Anidulafungin | 0.25 | | Micafungin | 0.25 | | Caspofungin | 1 | | Voriconazole | 1 | | Isavuconazole | 2 | | Posaconazole | 2 | | Itraconazole | 2 | | Amphotericin B | 2 | | Fluconazole | >64 | | Data sourced from Pfaller et al., 2021.[4] |

As shown, manogepix was 8- to 32-fold more active than the echinocandins and 16- to 64-fold more active than the azoles against the New York outbreak isolates.[4][5] Crucially, its activity is retained against pan-resistant strains.[4][5]

Experimental Protocol: Broth Microdilution MIC Testing (CLSI M27)

The in vitro susceptibility data presented were generated following the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth dilution antifungal susceptibility testing of yeasts.[15][16][17][18]

Objective: To determine the minimum inhibitory concentration (MIC) of manogepix against C. auris isolates.

Materials:

- Manogepix analytical powder
- 96-well microtiter plates
- RPMI 1640 liquid medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer
- · C. auris isolates
- Spectrophotometer

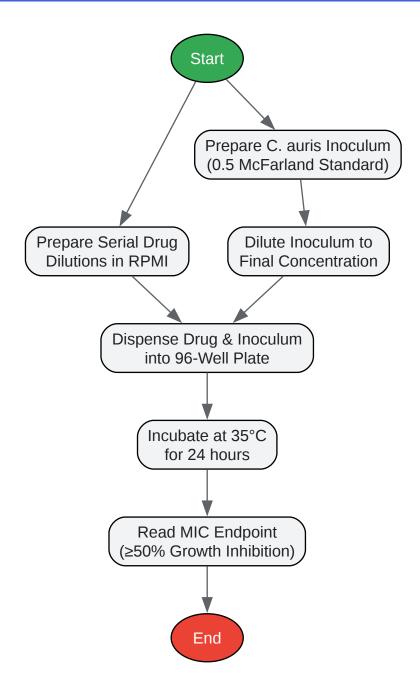


- Sterile saline or water
- 0.5 McFarland standard

Procedure:

- Drug Preparation: A stock solution of manogepix is prepared and serially diluted in RPMI medium to achieve final concentrations typically ranging from 0.001 to 1 μg/mL in the microtiter plates.
- Inoculum Preparation:C. auris is subcultured on a solid medium (e.g., Sabouraud Dextrose Agar) for 24 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
- Plate Inoculation: Each well of the microtiter plate, containing 100 μL of the serially diluted drug, is inoculated with 100 μL of the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
- Incubation: Plates are incubated at 35°C for 24 hours.
- Endpoint Reading: The MIC is determined as the lowest concentration of manogepix that causes a significant diminution (typically ≥50%) of growth compared to the growth control well. This is usually assessed visually or with a spectrophotometer.





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Caption: Experimental workflow for CLSI M27 broth microdilution testing.

In Vivo Efficacy

The potent in vitro activity of **fosmanogepix** translates to significant efficacy in animal models of invasive candidiasis caused by C. auris.[6][7] Studies have consistently demonstrated that **fosmanogepix** treatment leads to improved survival and a significant reduction in fungal burden in key target organs.[1][3][19][20]



Quantitative Efficacy Data

A key study evaluated **fosmanogepix** in a neutropenic murine model of disseminated C. auris candidiasis, with therapy delayed for 24 hours post-infection to better simulate a clinical scenario.[1][3][19]

| Table 3: In Vivo Efficacy of Fosmanogepix in a Murine Model of C. auris Infection | | :--- | :--- | :--- | | Treatment Group (Dose) | Median Survival (Days) | % Survival at Day 21 | Kidney Fungal Burden (log10 CFU/g) | | Vehicle Control | 5 | 10% | 5.61 | | Fluconazole (20 mg/kg QD) | 5 | 10% | 4.91 | | Caspofungin (10 mg/kg QD) | >21 | 90% | 3.41 | | Fosmanogepix (104 mg/kg TID) | >21 | 90% | 4.30 | | Fosmanogepix (130 mg/kg TID) | >21 | 100% | 4.11 | | Fosmanogepix (260 mg/kg BID) | >21 | 100% | 3.86 | | Data from Wiederhold et al., 2019.[1] [21] |

All **fosmanogepix** dosing regimens significantly improved survival compared to the vehicle control.[1][19][20] The highest dose (260 mg/kg BID) also achieved a significant reduction in kidney fungal burden compared to the control group.[1][21] These results highlight the in vivo potency of **fosmanogepix** against a fluconazole-resistant C. auris strain.[1][20]

Experimental Protocol: Murine Model of Disseminated Candidiasis

Objective: To evaluate the in vivo efficacy of **fosmanogepix** in treating a systemic C. auris infection in mice.

Model: Neutropenic murine model of invasive candidiasis.

Materials:

- Outbred mice (e.g., ICR)
- Immunosuppressive agents (e.g., cyclophosphamide and cortisone acetate)
- Fluconazole-resistant C. auris strain
- Fosmanogepix, vehicle control, and comparator antifungals

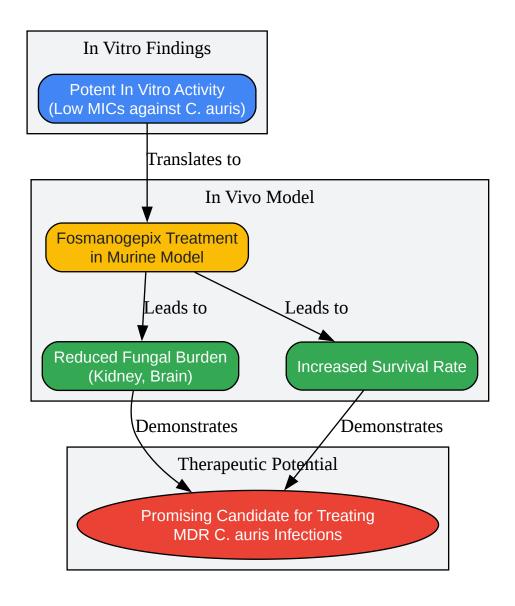


- · Sterile saline
- Materials for intravenous injection and organ harvesting

Procedure:

- Immunosuppression: Mice are rendered neutropenic through the administration of cytotoxic agents like cyclophosphamide and cortisone acetate to make them susceptible to systemic fungal infection.
- Infection: A standardized inoculum of a fluconazole-resistant C. auris strain (e.g., 5 x 10⁶ cells/mouse) is injected intravenously via the lateral tail vein to establish a disseminated infection.[1]
- Treatment Initiation: Therapy is initiated 24 hours post-infection.[1][19][20] Mice are randomized into groups to receive:
 - Vehicle control (e.g., D5W)
 - Fosmanogepix (e.g., 104, 130, or 260 mg/kg) administered intraperitoneally or orally.[1]
 [19][20]
 - Comparator antifungals (e.g., fluconazole, caspofungin).[1][19][20]
- Treatment Duration: Dosing continues for a set period, typically 7 days.[1][19][20]
- Endpoint Assessment:
 - Survival: A cohort of mice is monitored for 21 days (or until moribund) to assess differences in survival rates between treatment groups.[1][19]
 - Fungal Burden: A separate cohort of mice is euthanized after the 7-day treatment period (on day 8).[1][19][20] Kidneys and brains are aseptically harvested, homogenized, and plated on solid media to quantify the fungal load (CFU/gram of tissue).[1][19][20]





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